2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core fused with a 4-fluorophenyl group and a sulfanyl acetonitrile moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with a thiadiazine ring instead of a pyrazine ring.
Triazolo[4,3-a]pyrazine Derivatives: Various derivatives with different substituents on the pyrazine ring.
Uniqueness
2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is unique due to the presence of the 4-fluorophenyl group and the sulfanyl acetonitrile moiety, which impart specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H8FN5OS |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C13H8FN5OS/c14-9-1-3-10(4-2-9)18-6-7-19-11(12(18)20)16-17-13(19)21-8-5-15/h1-4,6-7H,8H2 |
InChI Key |
IXNKSQBHLLJPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O)F |
Origin of Product |
United States |
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